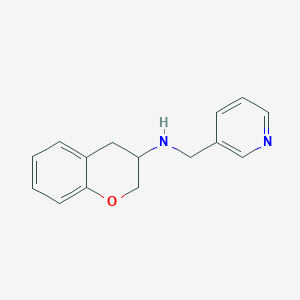![molecular formula C21H28N4O B3818046 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B3818046.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide
説明
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
作用機序
CPP acts as a selective antagonist of the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium influx leads to a reduction in the excitatory neurotransmission mediated by the this compound receptor. The this compound receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by CPP has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of glutamate, a neurotransmitter that is involved in excitatory neurotransmission. CPP has also been shown to decrease the levels of oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, CPP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using CPP in lab experiments is its selectivity for the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor. This selectivity allows for the specific targeting of the receptor without affecting other glutamate receptors. However, one of the limitations of using CPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving CPP. One area of research could focus on the development of more potent and selective N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor antagonists. Another area of research could investigate the potential therapeutic applications of CPP in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could explore the role of the this compound receptor in other physiological processes such as pain perception and addiction.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury. CPP has also been investigated as a potential treatment for depression, anxiety, and schizophrenia. In addition, CPP has been used in research to study the role of the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor in synaptic plasticity and memory formation.
特性
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-25(19-7-3-2-4-8-19)21-18(6-5-13-23-21)16-24-20(26)10-9-17-11-14-22-15-12-17/h5-6,11-15,19H,2-4,7-10,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJPDUKGGCROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B3817968.png)
![1-(2,5-difluorophenyl)-5-[1-(ethylsulfonyl)ethyl]-3-isobutyl-1H-1,2,4-triazole](/img/structure/B3817975.png)
![N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B3817980.png)
![1-{2-[(butylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3817985.png)
![(2R*,6S*)-4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B3817993.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}(2-thienyl)methanol](/img/structure/B3818003.png)

![N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B3818018.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3818032.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B3818040.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyridinamine](/img/structure/B3818045.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide](/img/structure/B3818059.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3818062.png)
